1-Boc-4-cyclopropyl-1H-indazole

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

1-Boc-4-cyclopropyl-1H-indazole is an essential N1-Boc-protected indazole building block for medicinal chemistry. The Boc group enables orthogonal protection for regioselective N1-functionalization, while the 4-cyclopropyl substituent enhances target kinase (e.g., PLK4, Aurora) affinity and metabolic stability. It is ideal for synthesizing potent TTK inhibitors (IC50 <10 nM) and diverse spirocyclic/fused systems with improved drug-like properties. In PROTAC development, Boc deprotection reveals a tractable handle for E3 ligase attachment while preserving target binding. This building block streamlines parallel library synthesis, outperforming unprotected or alternatively substituted indazoles in yield and purity. Source it now for your advanced R&D programs.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
Cat. No. B13718372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-cyclopropyl-1H-indazole
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)C3CC3
InChIInChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-6-4-5-11(10-7-8-10)12(13)9-16-17/h4-6,9-10H,7-8H2,1-3H3
InChIKeyXLMFRBOGKXGKSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-cyclopropyl-1H-indazole: Key Intermediate and Building Block for Kinase-Targeted Drug Discovery


1-Boc-4-cyclopropyl-1H-indazole is a synthetic heterocyclic compound belonging to the N1-Boc-protected indazole class, recognized for its utility as a versatile molecular building block in medicinal chemistry and kinase inhibitor development [1]. The compound features an indazole core bearing a cyclopropyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the N1 position. This combination enables selective deprotection and subsequent functionalization at the N1 nitrogen, facilitating the construction of complex bioactive molecules with enhanced pharmacokinetic profiles and target selectivity profiles compared to unprotected or alternatively substituted indazole scaffolds [2].

Why Unprotected or Alternative Indazole Analogs Cannot Replace 1-Boc-4-cyclopropyl-1H-indazole


Unprotected 4-cyclopropyl-1H-indazole and other N1-substituted indazole analogs cannot simply be interchanged with 1-Boc-4-cyclopropyl-1H-indazole in synthetic workflows due to the Boc group's critical role in directing regioselective transformations and enabling orthogonal protection strategies. The Boc group stabilizes the N1 position against unwanted side reactions during subsequent functionalization steps, while the 4-cyclopropyl substituent imparts unique steric and electronic properties that enhance target binding affinity and metabolic stability relative to unsubstituted or differently substituted indazole cores [1]. Failure to utilize the appropriate Boc-protected intermediate often results in significantly lower yields, increased byproduct formation, and compromised final product purity in multistep kinase inhibitor syntheses [2].

Quantitative Differentiation of 1-Boc-4-cyclopropyl-1H-indazole Relative to Closest Analogs


Enhanced Synthetic Yield via N1-Boc Protection in Mitsunobu Cyclodehydration

The N1-Boc protecting group in 1-Boc-4-cyclopropyl-1H-indazole enables superior synthetic yields compared to unprotected indazole scaffolds. Primary anilines activated with a Boc group furnished N1-Boc protected 1H-indazoles in good to excellent yields, whereas secondary anilines without Boc activation gave lower yields of N1-substituted indazoles directly [1]. This demonstrates the synthetic advantage of using Boc-protected intermediates like 1-Boc-4-cyclopropyl-1H-indazole in constructing the 1H-indazole nucleus.

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Regioselective N1-Alkylation Enabled by Boc Protection in Lewis Acid-Catalyzed Reactions

The Boc protecting group on the N1 position of 1-Boc-4-cyclopropyl-1H-indazole enables exclusive N1-alkylation with donor–acceptor cyclopropanes under Al(OTf)₃ catalysis, whereas unprotected indazoles or those with alternative protecting groups yield mixtures of N1- and N2-alkylated products [1]. This regiodivergent control is crucial for constructing indazole derivatives with defined pharmacological profiles, as N1- and N2-alkyl indazoles exhibit distinct biological activities due to differing molecular shapes and electrostatic distributions [1].

Organic Synthesis Regioselective Functionalization Indazole Derivatization

Improved Metabolic Stability and Binding Affinity Conferred by 4-Cyclopropyl Substituent

The 4-cyclopropyl group in 1-Boc-4-cyclopropyl-1H-indazole provides enhanced metabolic stability and target binding affinity compared to unsubstituted indazole cores. Studies on related cyclopropyl-containing indazole derivatives demonstrate that the cyclopropyl moiety reduces planarity and improves interactions with hydrophobic pockets in kinase ATP-binding sites, leading to increased potency and reduced off-target effects . For example, the introduction of a cyclopropyl group on the indazole scaffold has been shown to abolish mutagenicity in Ames test strain TA1537, a key advantage for drug development [1].

Pharmacokinetics Medicinal Chemistry Kinase Inhibition

Orthogonal Deprotection Compatibility for Multistep Syntheses

The Boc group in 1-Boc-4-cyclopropyl-1H-indazole can be selectively removed under mild acidic conditions (e.g., TFA/DCM) without affecting the cyclopropyl ring or other sensitive functional groups, unlike alternative protecting groups such as SEM or PMB which require harsher or less selective cleavage conditions [1]. This orthogonal deprotection strategy allows for sequential functionalization of the indazole scaffold in complex synthetic routes, a capability not available with unprotected 4-cyclopropyl-1H-indazole or analogs bearing non-orthogonal protecting groups.

Protecting Group Chemistry Organic Synthesis Peptide and Small Molecule Synthesis

High-Value Applications of 1-Boc-4-cyclopropyl-1H-indazole in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization

1-Boc-4-cyclopropyl-1H-indazole serves as an optimal starting point for synthesizing ATP-competitive kinase inhibitors. Its 4-cyclopropyl group enhances binding to the hydrophobic back pocket of kinases (e.g., PLK4, Aurora kinases), while the Boc-protected N1 allows for selective introduction of diverse hinge-binding moieties after deprotection. This approach has been successfully employed in the development of potent TTK inhibitors with IC₅₀ values below 10 nM and excellent selectivity profiles (>500× over off-target kinases) .

Construction of Spirocyclic and Fused Indazole Scaffolds

The Boc protection in 1-Boc-4-cyclopropyl-1H-indazole enables regioselective N1-alkylation and subsequent cyclization reactions to generate complex spirocyclic and fused indazole systems. Such scaffolds are increasingly valued for their three-dimensional complexity and improved drug-like properties, including enhanced solubility and reduced hERG liability [1].

Targeted Protein Degradation (PROTAC) Linker Attachment

In PROTAC development, 1-Boc-4-cyclopropyl-1H-indazole provides a chemically tractable handle for attaching E3 ligase ligands via the N1 position after Boc deprotection. The 4-cyclopropyl group maintains high binding affinity to the target protein (e.g., kinases) while enabling optimal linker geometry for ternary complex formation, a key requirement for effective degradation [2].

Library Synthesis for High-Throughput Screening

As a versatile building block, 1-Boc-4-cyclopropyl-1H-indazole is ideally suited for parallel synthesis of diverse indazole libraries. Its Boc group facilitates rapid N1 diversification under standard coupling conditions (e.g., Buchwald-Hartwig amination), enabling the generation of hundreds of analogs in a single campaign for screening against multiple kinase targets or phenotypic assays [3].

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